molecular formula C10H8BrNO2 B1337635 2-(7-bromo-1H-indol-3-yl)acetic acid CAS No. 63352-97-6

2-(7-bromo-1H-indol-3-yl)acetic acid

Cat. No. B1337635
CAS RN: 63352-97-6
M. Wt: 254.08 g/mol
InChI Key: XYQBUBGQOKPXBN-UHFFFAOYSA-N
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Description

“2-(7-bromo-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular weight of 254.08 . Its IUPAC name is “(7-bromo-1H-indol-3-yl)acetic acid” and its InChI code is "1S/C10H8BrNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)" .


Molecular Structure Analysis

The molecular structure of “2-(7-bromo-1H-indol-3-yl)acetic acid” can be represented by the InChI code "1S/C10H8BrNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)" . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-(7-bromo-1H-indol-3-yl)acetic acid” has a molecular weight of 254.08 . Its IUPAC name is “(7-bromo-1H-indol-3-yl)acetic acid” and its InChI code is "1S/C10H8BrNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14)" .

Scientific Research Applications

Auxin Analog Research and Applications

Indole-3-acetic acid (IAA) is a key molecule in plant biology, acting as a growth hormone with significant effects on plant growth and development. Research has shown that microorganisms capable of catabolizing or assimilating IAA, through gene clusters like iac and iaa, can impact plant biology by degrading IAA or interfering with its processes, suggesting a potential application of indole derivatives in microbial plant growth regulation and biocontrol strategies (Tyler S Laird et al., 2020).

Indole Synthesis and Chemical Research

The synthesis of indoles, including derivatives like 2-(7-bromo-1H-indol-3-yl)acetic acid, is a significant area of organic chemistry due to their broad application in drug discovery, materials science, and as intermediates in chemical synthesis. A comprehensive classification of indole synthesis methods offers a foundation for developing new synthetic routes and applications for indole derivatives, including potential pharmaceuticals and organic materials (D. Taber & Pavan K. Tirunahari, 2011).

Environmental and Industrial Applications

Research into the environmental and industrial applications of indole derivatives and related compounds includes the exploration of microbial production of volatile fatty acids (VFAs) from biomass, which are critical for synthesizing chemicals that are more sustainable and environmentally friendly compared to their petroleum-based counterparts. This research underscores the potential of indole derivatives in biotechnological applications and as intermediates in the green synthesis of valuable industrial chemicals (S. Bhatia & Yung-Hun Yang, 2017).

Pharmacological Applications

The pharmacokinetics and therapeutic roles of indole-3-carbinol (I3C) and its derivatives in hepatic protection highlight the medical significance of indole compounds. These studies demonstrate the diverse pharmacological activities of indoles, including anti-inflammatory, antioxidant, and anticancer properties, suggesting that 2-(7-bromo-1H-indol-3-yl)acetic acid and similar compounds could be explored for their potential health benefits and applications in drug development (Si-Qi Wang et al., 2016).

Safety and Hazards

The safety data sheet for “2-(7-bromo-1H-indol-3-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Mechanism of Action

properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQBUBGQOKPXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492631
Record name (7-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-bromo-1H-indol-3-yl)acetic acid

CAS RN

63352-97-6
Record name (7-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-bromo-1H-indol-3-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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